REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[NH2:6][C:7]([CH3:13])([CH:10]([CH3:12])[CH3:11])[C:8]#[N:9].N>C1COCC1>[NH2:6][C:7]([CH3:13])([CH:10]([CH3:12])[CH3:11])[C:8]([NH2:9])=[O:2]
|
Name
|
|
Quantity
|
29.7 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
NC(C#N)(C(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring in an ice-acetone cooling bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not go above 25° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture in an ice-acetone bath
|
Type
|
CUSTOM
|
Details
|
does not exceed 75° C
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted five times with methylene chloride
|
Type
|
CUSTOM
|
Details
|
the combined extracts dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
This gives 11.95 g of white solid, mp 79°-81° C. and [α]D25 =+57.43° (c=0.0213 g/ml THF)
|
Type
|
CUSTOM
|
Details
|
This solid is recrystallized from methylene chloride-hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)N)(C(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[NH2:6][C:7]([CH3:13])([CH:10]([CH3:12])[CH3:11])[C:8]#[N:9].N>C1COCC1>[NH2:6][C:7]([CH3:13])([CH:10]([CH3:12])[CH3:11])[C:8]([NH2:9])=[O:2]
|
Name
|
|
Quantity
|
29.7 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
NC(C#N)(C(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring in an ice-acetone cooling bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not go above 25° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture in an ice-acetone bath
|
Type
|
CUSTOM
|
Details
|
does not exceed 75° C
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted five times with methylene chloride
|
Type
|
CUSTOM
|
Details
|
the combined extracts dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
This gives 11.95 g of white solid, mp 79°-81° C. and [α]D25 =+57.43° (c=0.0213 g/ml THF)
|
Type
|
CUSTOM
|
Details
|
This solid is recrystallized from methylene chloride-hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)N)(C(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[NH2:6][C:7]([CH3:13])([CH:10]([CH3:12])[CH3:11])[C:8]#[N:9].N>C1COCC1>[NH2:6][C:7]([CH3:13])([CH:10]([CH3:12])[CH3:11])[C:8]([NH2:9])=[O:2]
|
Name
|
|
Quantity
|
29.7 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
NC(C#N)(C(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring in an ice-acetone cooling bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not go above 25° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture in an ice-acetone bath
|
Type
|
CUSTOM
|
Details
|
does not exceed 75° C
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted five times with methylene chloride
|
Type
|
CUSTOM
|
Details
|
the combined extracts dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
This gives 11.95 g of white solid, mp 79°-81° C. and [α]D25 =+57.43° (c=0.0213 g/ml THF)
|
Type
|
CUSTOM
|
Details
|
This solid is recrystallized from methylene chloride-hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)N)(C(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |